S-[(4-Ethenylphenyl)methyl] ethanethioate
CAS No.: 67030-86-8
Cat. No.: VC16001590
Molecular Formula: C11H12OS
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67030-86-8 |
|---|---|
| Molecular Formula | C11H12OS |
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | S-[(4-ethenylphenyl)methyl] ethanethioate |
| Standard InChI | InChI=1S/C11H12OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 |
| Standard InChI Key | WRDHFWUNTCUDCY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)SCC1=CC=C(C=C1)C=C |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Structural Features
The molecular formula corresponds to a molecular weight of 192.28 g/mol . The IUPAC name, S-[(4-ethenylphenyl)methyl] ethanethioate, reflects its structure: a 4-vinylbenzyl group () bonded to a thioacetate moiety () . The vinyl group () on the phenyl ring introduces unsaturation, enabling participation in polymerization or cycloaddition reactions, while the thioester linkage () offers sites for nucleophilic substitution or acyl transfer.
The SMILES notation and InChIKey provide standardized representations of its connectivity and stereochemistry . The 2D and 3D structural models highlight a planar aromatic ring connected to a flexible thioacetate chain, with rotational freedom around the benzyl-thioester bond .
Physicochemical Properties
Computed and Experimental Properties
Table 1 summarizes key physicochemical properties derived from computational models :
Table 1: Computed Physicochemical Properties of S-[(4-Ethenylphenyl)methyl] Ethanethioate
| Property | Value |
|---|---|
| Molecular Weight | 192.28 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 42.4 Ų |
| Exact Mass | 192.06088618 Da |
The absence of hydrogen bond donors and presence of two acceptors (sulfur and oxygen) suggest limited hydrogen-bonding capacity, favoring interactions with nonpolar solvents. The four rotatable bonds—primarily in the thioacetate and vinyl groups—impart conformational flexibility, which may influence its reactivity in polymer formation .
Stability and Reactivity
Thioesters are generally susceptible to hydrolysis under acidic or basic conditions, yielding thiols and carboxylic acids. The compound’s stability in aqueous environments remains uncharacterized experimentally, but its hydrolysis products would likely include 4-vinylbenzyl mercaptan and acetic acid. The vinyl group’s susceptibility to radical-initiated polymerization suggests potential use in creating polystyrene-like materials with embedded thioester functionalities.
Synthesis and Production
Purification and Characterization
Purification likely involves distillation or column chromatography to separate the product from unreacted starting materials or byproducts. Characterization via NMR would reveal signals for the vinyl protons ( 5.2–5.8 ppm), aromatic protons ( 6.5–7.3 ppm), and thioacetate methyl group ( 2.3 ppm) .
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